(1S,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide
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Overview
Description
(1S,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation and hydrolysis steps to form the desired compound with high enantiomeric purity . Another method involves the preparation of enantiomerically pure intermediates, which are then converted to the target compound through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclopentane derivatives.
Scientific Research Applications
(1S,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and products .
Mechanism of Action
The mechanism of action of (1S,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-3-Aminocyclopentanecarboxylic acid
- (1S,3R)-cis-Chrysanthemyl Tiglate
- (1S,3R)-RSL3
Uniqueness
(1S,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(1S,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(7(11)10-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3,(H,10,11)/t6-,8+/m1/s1 |
InChI Key |
FCBGDYTVNTYTRS-SVRRBLITSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1)N)C(=O)NC |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)NC |
Origin of Product |
United States |
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